3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-yl)urea, commonly known as Rabusertib, is a small molecule inhibitor primarily targeting the cell cycle checkpoint kinase 1 (CHK1). This compound has been investigated for its potential therapeutic applications in various cancers, including solid tumors, advanced cancer, pancreatic neoplasms, and non-small cell lung cancer. Its development reflects a significant advancement in targeted cancer therapies, particularly in addressing replication stress in cancer cells .
Rabusertib is classified under the category of organic compounds known as n-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The chemical structure includes multiple functional groups that contribute to its biological activity. The compound has been cataloged in various chemical databases such as PubChem and DrugBank, where it is listed with identifiers like CAS number 911222-45-2 and DrugBank Accession Number DB11662 .
The synthesis of Rabusertib involves several key steps:
The molecular formula of Rabusertib is , with a molecular weight of approximately 436.3 g/mol. The compound's structure can be represented by the following identifiers:
This detailed structural information allows for a comprehensive understanding of its chemical properties and potential interactions with biological targets .
Rabusertib primarily functions through its interaction with CHK1. It inhibits this kinase activity, which plays a crucial role in the DNA damage response pathway. The inhibition leads to reduced replication stress and activates the G2/M checkpoint by phosphorylating and inactivating PABIR1/FAM122A. This action promotes the serine/threonine-protein phosphatase 2A-mediated dephosphorylation and stabilization of WEE1 levels and activity .
The compound's reactivity can be attributed to its functional groups that facilitate interactions with various biological molecules.
The mechanism of action of Rabusertib involves:
This mechanism highlights Rabusertib's potential as a therapeutic agent in cancer treatment by exploiting the vulnerabilities in cancer cell cycle regulation .
Rabusertib exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its formulation as a therapeutic agent.
Rabusertib has been primarily investigated for its use in oncology:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1